molecular formula C8H8N2O2S B1459118 4-Cyano-3-methylbenzene-1-sulfonamide CAS No. 859490-38-3

4-Cyano-3-methylbenzene-1-sulfonamide

Cat. No.: B1459118
CAS No.: 859490-38-3
M. Wt: 196.23 g/mol
InChI Key: BMNMZKJGCKWHCD-UHFFFAOYSA-N
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Description

4-Cyano-3-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-methylbenzene-1-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto a benzene ring. One common method is the reaction of 3-methylbenzenesulfonyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted sulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

4-Cyano-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential anticancer activity make it a valuable compound in scientific research .

Properties

IUPAC Name

4-cyano-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-4-8(13(10,11)12)3-2-7(6)5-9/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNMZKJGCKWHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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